Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Molidustat treatment discontinuation criteria in
clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Molidustat

CAS No.: 1154028-82-6

Cat. No.: S548066

Molidustat Discontinuation Criteria in Clinical Trials

The following table consolidates the primary discontinuation criteria identified across several clinical trials
[1] [2] [3]. These were typically applied during dose-titration phases to maintain patient safety and ensure
hemoglobin (Hb) levels remained within a target range (often 10.0-12.0 g/dL for non-dialysis patients and
9.0-11.5 g/dL for dialysis patients).

Discontinuation

. Description & Thresholds Trial Context / Patient Population

Criteria

Hemoglobin (Hb) Hb concentration exceeding 13.0 g/dL  Applied in long-term extension studies

Level Too High [2]. for patients both not on dialysis and
those on hemodialysis [2].

Hemoglobin (Hb) Hb concentration falling below 8.0 Applied in long-term extension studies

Level Too Low gl/dL [2]. for patients both not on dialysis and
those on hemodialysis [2].

Rapid Hemoglobin  An increase in Hb of more than 1.0 Applied in long-term extension studies

Rise g/dL over a 2-week period [2]. to avoid overly rapid correction of

anemia [2].
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Discontinuation

L Description & Thresholds Trial Context / Patient Population

Criteria

Failure to Reach Inability to achieve the target Hb range Specifically noted in the Hb-

Target Hb (e.g., 10.0-12.0 g/dL) after a set stabilization phase of a long-term
titration period (e.g., 16 weeks) [2]. study for patients not on dialysis [2].

Need for Rescue Administration of a red blood cell Used as a criterion for classifying a

Treatment transfusion or any erythropoiesis- patient as a "non-responder" in a
stimulating agent (ESA) due to lack of Phase 3 study of Japanese patients
molidustat efficacy [4]. undergoing peritoneal dialysis [4].

Detailed Experimental Protocols & Context

The criteria in the table above were derived from the following clinical trial designs and methodologies.

e Trial Designs: The data comes from the DIALOGUE clinical program, which consisted of Phase 2b

and Phase 3 studies, as well as their long-term extensions [1] [2] [3]. These included:

o DIALOGUE 1: A randomized, double-blind, placebo-controlled, fixed-dose trial in ESA-naive

patients with CKD not on dialysis [1] [3].
o DIALOGUE 2 & 4: Open-label, active-comparator trials where treatment was switched from

darbepoetin or epoetin to molidustat in patients not on dialysis and on dialysis, respectively [1]
[3].

o Long-Term Extensions (DIALOGUE 3 & 5): Controlled, open-label studies of up to 36 months'
duration designed to investigate long-term efficacy and safety [2].

o MIYABI PD Study: An open-label, single-arm Phase 3 trial in Japanese patients undergoing
peritoneal dialysis [4].

¢ Dose Titration & Hb Monitoring: In these studies, the molidustat dose was titrated every 4 weeks
based on the patient's Hb response to maintain levels within a predefined target range [2] [4]. Hb levels
were monitored frequently, often every 2 to 4 weeks [2] [4]. The discontinuation criteria were applied

during this ongoing monitoring and titration process.

o Safety Monitoring (General Criteria): Beyond the specific discontinuation criteria, safety was
assessed by recording all adverse events (AEs), with severity graded as mild, moderate, or severe [1]

[2]. Special attention was paid to major adverse cardiovascular events (MACE) , which were
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adjudicated by independent committees [4]. While a single AE would not automatically lead to
discontinuation, the overall safety profile was a critical factor in the continued development and

evaluation of the drug [1] [2].

Clinical Monitoring Workflow

The diagram below illustrates the core monitoring and decision-making process for molidustat treatment in

a clinical trial setting, based on the protocols described.
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Key Takeaways for Protocol Design

e Primary Drivers are Hb Levels: The clearest, most consistently defined discontinuation criteria are
based on specific, off-target hemoglobin values [2].
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¢ Incorporate a Response Period: Protocols often included a defined stabilization phase. Allowing a
16-week period to reach the target Hb range before classifying a patient as a non-responder is a
structured approach to account for individual variation [2].

¢ Define Rescue Therapy Precisely: Explicitly defining what constitutes "rescue treatment" (e.g., RBC
transfusion or specific ESA use) in your protocol is crucial for consistently identifying treatment failure

[4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Effects of Molidustat in the Treatment of Anemia in CKD [pubmed.ncbi.nim.nih.gov]
2. Long-Term Efficacy and Safety of Molidustat for Anemia in ... [pmc.ncbi.nim.nih.gov]
3. Effects of Molidustat in the Treatment of Anemia in CKD [journals.lww.com]

4. Molidustat for the treatment of anemia in Japanese patients ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Molidustat treatment discontinuation criteria in clinical trials].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/www.smolecule.com/products/b548066#molidustat-treatment-discontinuation-criteria-in-

clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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